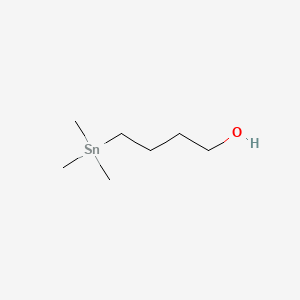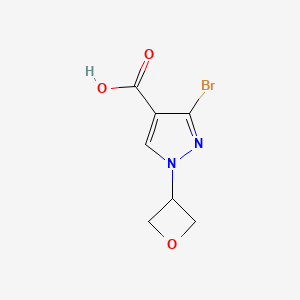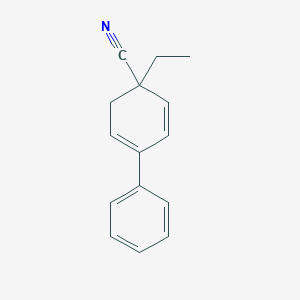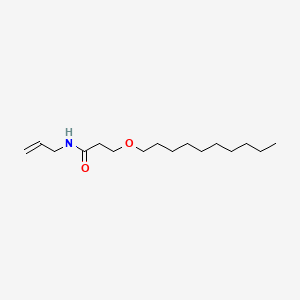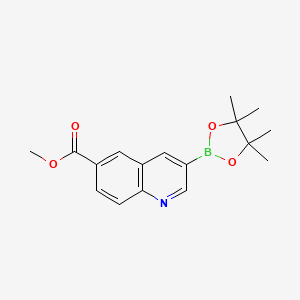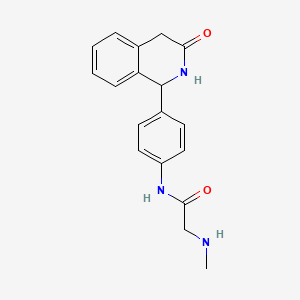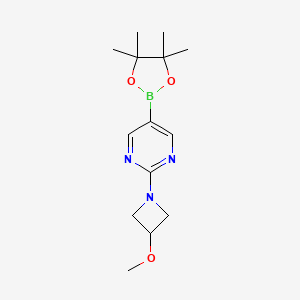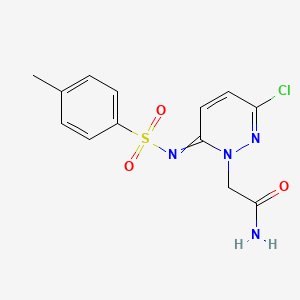
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a tosylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide typically involves the reaction of 3-chloro-6-aminopyridazine with p-toluenesulfonyl chloride to form the tosylimino derivative. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The tosylimino group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents such as water or acetic acid.
Major Products
Substitution: Derivatives with various functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the tosylimino group can enhance binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide: Features a pyridazine ring with chloro and tosylimino substitutions.
2-(3-chloro-6-(aminopyridazin-1(6H)-yl)acetamide: Similar structure but with an amino group instead of the tosylimino group.
2-(3-chloro-6-(methylpyridazin-1(6H)-yl)acetamide: Similar structure but with a methyl group instead of the tosylimino group.
Uniqueness
This compound is unique due to the presence of the tosylimino group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules and materials.
Properties
Molecular Formula |
C13H13ClN4O3S |
|---|---|
Molecular Weight |
340.79 g/mol |
IUPAC Name |
2-[3-chloro-6-(4-methylphenyl)sulfonyliminopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-9-2-4-10(5-3-9)22(20,21)17-13-7-6-11(14)16-18(13)8-12(15)19/h2-7H,8H2,1H3,(H2,15,19) |
InChI Key |
QVBPXXMOWUPBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NN2CC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)

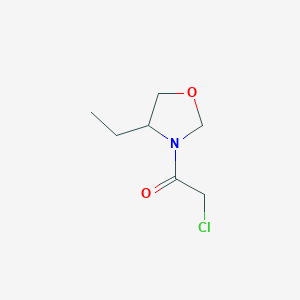
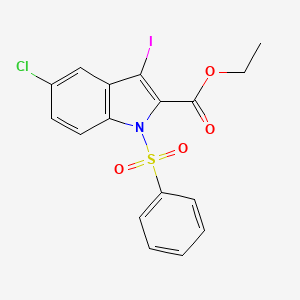
![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)

![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)
